A Senior Application Scientist's Guide to O-(2-Tert-butoxyethyl)hydroxylamine: Properties, Synthesis, and Core Applications
A Senior Application Scientist's Guide to O-(2-Tert-butoxyethyl)hydroxylamine: Properties, Synthesis, and Core Applications
Abstract
O-(2-Tert-butoxyethyl)hydroxylamine is a bifunctional molecule of significant interest in modern chemical synthesis and pharmaceutical development. Its unique structure, combining a reactive hydroxylamine moiety with a sterically bulky and solubilizing tert-butoxyethyl group, makes it a versatile reagent. This guide provides an in-depth analysis of its chemical properties, validated synthesis protocols, and critical applications, with a focus on the mechanistic principles behind its utility in bioconjugation and drug discovery.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of chemical biology and medicinal chemistry, reagents that offer both reactivity and tailored physical properties are invaluable. O-(2-Tert-butoxyethyl)hydroxylamine and its hydrochloride salt (CAS 1260836-58-5) have emerged as such a compound.[1] The core of its utility lies in the nucleophilic hydroxylamine group (-ONH₂), which readily reacts with electrophilic carbonyls like aldehydes and ketones to form stable oxime linkages.[1][2] This "click-type" reaction is highly chemoselective, proceeding under mild, aqueous conditions, making it ideal for modifying complex biomolecules.[2][3]
The tert-butoxyethyl group is not merely a passenger; it imparts crucial properties. The bulky tert-butyl group provides steric hindrance that can enhance the stability of the resulting molecule, while the ether linkage improves solubility in a range of organic solvents.[1] This combination of reactivity and tunable properties positions O-(2-Tert-butoxyethyl)hydroxylamine as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and as a powerful tool for creating sophisticated bioconjugates.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The data presented below has been compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 1023742-13-3 | [4][5][6] |
| Molecular Formula | C₆H₁₅NO₂ | [4][5][6] |
| Molecular Weight | 133.19 g/mol | [5][6] |
| Appearance | Colorless liquid / White crystalline solid (HCl salt) | [1][4] |
| Boiling Point | 186.5 °C at 760 mmHg | [4][5][7] |
| Density | 0.925 g/cm³ | [4][5][7] |
| Flash Point | 63.9 °C | [4][5] |
| pKa (Predicted) | 4.28 ± 0.70 | [4] |
| Solubility | Soluble in water (HCl salt) | [1] |
Synthesis and Purification: A Validated Approach
The synthesis of O-substituted hydroxylamines can be approached through several routes. A common and reliable method involves the O-alkylation of a protected hydroxylamine precursor, followed by deprotection.[8][9] This ensures that the highly reactive hydroxylamine is only revealed in the final step, preventing unwanted side reactions.
The following protocol describes a generalized, two-stage synthesis pathway consistent with established chemical principles for producing O-substituted hydroxylamines.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of O-(2-Tert-butoxyethyl)hydroxylamine.
Detailed Experimental Protocol
Stage 1: Synthesis of N-(2-(tert-Butoxy)ethoxy)phthalimide (Protected Intermediate)
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Activation of the Alcohol: To a solution of 2-(tert-butoxy)ethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. The causality here is the conversion of the alcohol's hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.
-
Nucleophilic Substitution: Dissolve the crude mesylate and N-hydroxyphthalimide (1.1 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) as the base. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir for 12-16 hours. Again, monitor by TLC for the formation of the product.
-
Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain the N-(2-(tert-Butoxy)ethoxy)phthalimide intermediate.
Stage 2: Deprotection to Yield O-(2-Tert-butoxyethyl)hydroxylamine
-
Hydrazinolysis: Suspend the phthalimide intermediate (1.0 eq) in ethanol. Add hydrazine monohydrate (1.5 eq) to the suspension. Hydrazine acts as a potent nucleophile that cleaves the phthalimide protecting group, forming a stable phthalhydrazide precipitate.
-
Reaction: Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Purification: Cool the reaction mixture and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final, pure O-(2-Tert-butoxyethyl)hydroxylamine as a colorless liquid.[4]
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Applications in Bioconjugation
The primary application for researchers in drug development is the reaction of the hydroxylamine moiety with a carbonyl group to form an oxime bond. This is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[2][3]
The Oxime Ligation Reaction
The reaction proceeds between the nucleophilic nitrogen of the hydroxylamine and the electrophilic carbon of an aldehyde or ketone.[2] The reaction is typically most efficient at a slightly acidic pH (around 4-6), which facilitates the dehydration of the hemiaminal intermediate to form the stable C=N oxime bond. Aniline derivatives are often used as catalysts to accelerate this reaction.[2]
The stability and chemoselectivity of this linkage make it ideal for:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins or peptides to improve their pharmacokinetic profiles.
-
Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic assays or biomaterials.[3]
-
Protein Labeling: Introducing fluorescent probes or other tags for imaging and tracking.[3]
Reaction Pathway Diagram
Caption: Mechanism of aniline-catalyzed oxime ligation for bioconjugation.
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory.
-
Hazards: O-(2-Tert-butoxyethyl)hydroxylamine is a flammable liquid and vapor.[6] It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[5] Take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Conclusion
O-(2-Tert-butoxyethyl)hydroxylamine is a highly versatile and enabling reagent for researchers in the chemical and life sciences. Its predictable reactivity via oxime ligation, coupled with beneficial physical properties imparted by its unique structure, provides a reliable tool for constructing complex molecular architectures. By understanding its core properties, synthesis, and reaction mechanisms, scientists can confidently deploy this compound to advance research in drug discovery, diagnostics, and materials science.
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